2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide
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Overview
Description
2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a furan ring, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the furan ring: This can be achieved through the cyclodehydration of dicarbonyl compounds via the Paal-Knorr synthesis or the Feist-Bénary cyclocondensation.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropanation reactions, which can be catalyzed by transition metals such as copper or palladium.
Attachment of the hydroxyethyl group: This can be accomplished through nucleophilic substitution reactions, where a hydroxyethyl group is introduced to the furan ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce 2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}amine .
Scientific Research Applications
2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide involves its interaction with specific molecular targets and pathways. The furan ring and hydroxyethyl group allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-furoic acid: A simpler furan derivative with similar reactivity.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: A more complex furan derivative with antibacterial activity.
Uniqueness
2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide is unique due to its combination of a cyclopropyl group, a furan ring, and a hydroxyethyl group. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-cyclopropyl-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-15(11-18-17(20)10-12-3-4-12)13-5-7-14(8-6-13)16-2-1-9-21-16/h1-2,5-9,12,15,19H,3-4,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKCVJBYOLTILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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